2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Overview
Description
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a complex organic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by its unique structure, which includes a quinoline moiety, a benzimidazole ring, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The final step involves coupling the quinoline moiety, benzimidazole ring, and quinazoline core through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
- 6-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}benzimidazo[1,2-c]pyrimidine
- 6-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}benzimidazo[1,2-c]pyridine
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in inhibiting certain enzymes or possess unique electronic properties that make it suitable for specific industrial applications.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS/c30-23(28-15-7-9-17-8-1-5-13-21(17)28)16-31-25-27-19-11-3-2-10-18(19)24-26-20-12-4-6-14-22(20)29(24)25/h1-6,8,10-14H,7,9,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNWNPWKYWZCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4C5=NC6=CC=CC=C6N53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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